

# A Preclinical Showdown: NIBR0213 vs. Ozanimod in Autoimmune Models

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## Compound of Interest

Compound Name: NIBR0213

Cat. No.: B15623730

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In the landscape of immunomodulatory drug development, particularly for autoimmune diseases like multiple sclerosis, sphingosine-1-phosphate (S1P) receptor modulators have emerged as a promising therapeutic class. This guide provides a comparative analysis of two such molecules, **NIBR0213** and Ozanimod, based on their performance in preclinical models. While direct head-to-head preclinical studies are not publicly available, this comparison draws upon data from their respective evaluations in the widely used Experimental Autoimmune Encephalomyelitis (EAE) model, a standard preclinical model for multiple sclerosis.

## At a Glance: Key Compound Characteristics

Feature	NIBR0213	Ozanimod
Mechanism of Action	Potent and selective S1P1 receptor antagonist	Selective S1P1 and S1P5 receptor modulator (functional antagonist)
Primary Therapeutic Target	Multiple Sclerosis and other autoimmune diseases	Relapsing Multiple Sclerosis, Ulcerative Colitis
Key Preclinical Model	Experimental Autoimmune Encephalomyelitis (EAE)	Experimental Autoimmune Encephalomyelitis (EAE), Systemic Lupus Erythematosus (NZBWF1 mice), Prostate Cancer (in vitro)

## Head-to-Head in the EAE Arena: An Indirect Comparison

The EAE model in C57BL/6 mice, induced by Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55), serves as the common ground for assessing the preclinical efficacy of both **NIBR0213** and Ozanimod.

### Quantitative Efficacy Data

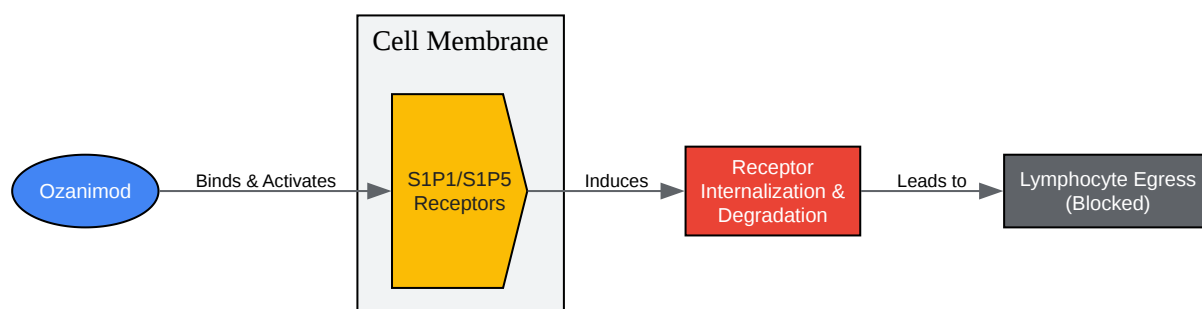
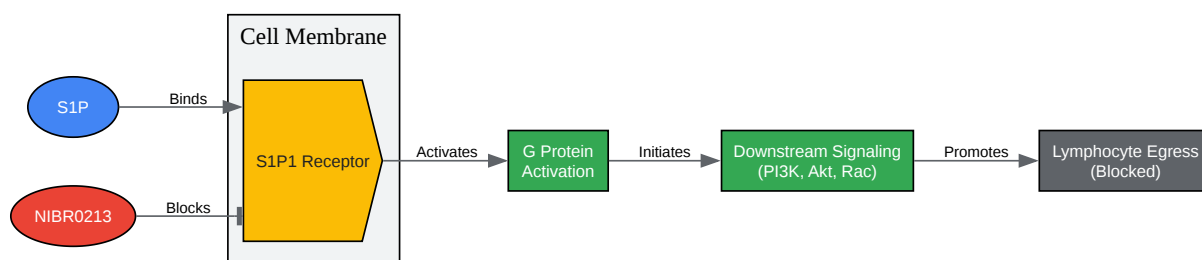
Parameter	NIBR0213	Ozanimod
Dose in EAE Model	30-60 mg/kg, oral	0.6 mg/kg, oral
Effect on EAE Clinical Score	At peak of disease, treatment resulted in a gradual and significant reduction in disease scores, with a 62% reduction versus pretreatment at termination. <a href="#">[1]</a> Efficacy was comparable to fingolimod at 3 mg/kg. <a href="#">[2]</a> <a href="#">[3]</a>	Treatment initiated at disease onset (score 1) significantly reduced the clinical severity of EAE and halted disease progression. <a href="#">[4]</a> <a href="#">[5]</a>
Effect on Lymphocyte Counts	Induced a dose-dependent and long-lasting reduction in peripheral blood lymphocyte counts. <a href="#">[2]</a> <a href="#">[6]</a>	Significantly reduced the percentage of circulating autoreactive CD4+ and CD8+ T cells. <a href="#">[4]</a> <a href="#">[7]</a> In clinical trials, mean lymphocyte counts decreased to approximately 45% of baseline. <a href="#">[8]</a>

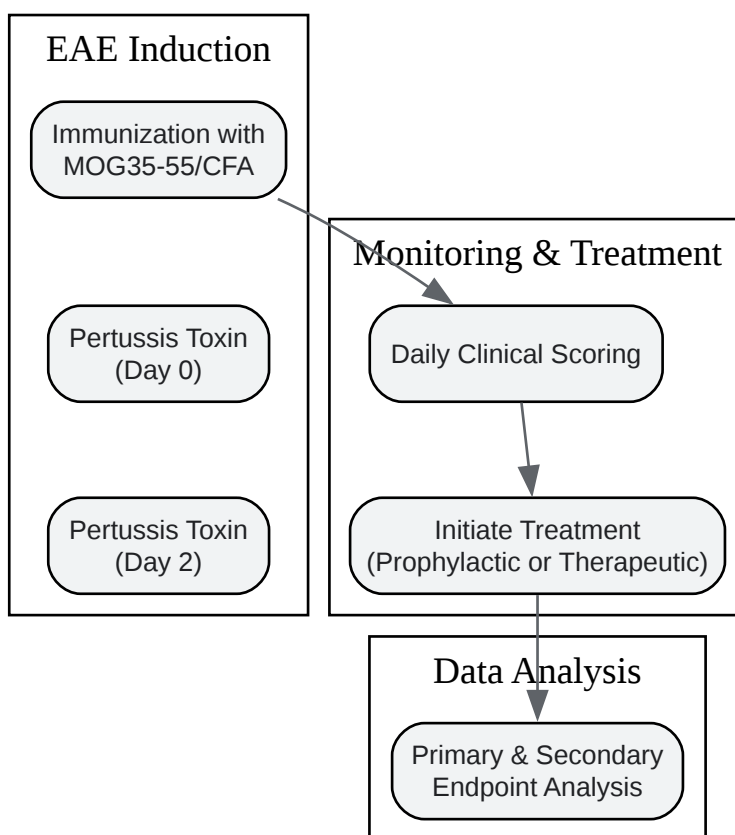
## Delving into the Mechanisms: How They Work

Both **NIBR0213** and Ozanimod exert their immunomodulatory effects by interfering with the S1P signaling pathway, which is crucial for the egress of lymphocytes from lymphoid organs. However, their precise mechanisms of action at the receptor level differ.

### NIBR0213: A Direct Antagonist

**NIBR0213** acts as a competitive antagonist at the S1P1 receptor.[6] It directly blocks the binding of the endogenous ligand, S1P, to the receptor, thereby preventing the initiation of downstream signaling cascades that promote lymphocyte migration.[9][10]





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